molecular formula C13H11ClO2S B13945909 Acetic acid, 2-(8-chloromethyl-1-naphthylthio)- CAS No. 64059-42-3

Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-

Cat. No.: B13945909
CAS No.: 64059-42-3
M. Wt: 266.74 g/mol
InChI Key: WKKHPDZWSPRFHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves several steps. One common method includes the reaction of 8-chloromethyl-1-naphthol with thioacetic acid under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Chemical Reactions Analysis

Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar compounds to acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, include:

Properties

CAS No.

64059-42-3

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

2-[8-(chloromethyl)naphthalen-1-yl]sulfanylacetic acid

InChI

InChI=1S/C13H11ClO2S/c14-7-10-5-1-3-9-4-2-6-11(13(9)10)17-8-12(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

WKKHPDZWSPRFHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)SCC(=O)O

Origin of Product

United States

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